(3-Chloro-2-isopropoxy-benzyl)-methyl-amine
Description
Properties
IUPAC Name |
1-(3-chloro-2-propan-2-yloxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)14-11-9(7-13-3)5-4-6-10(11)12/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOADAVWYNGFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Chloro-2-isopropoxy-benzyl)-methyl-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16ClN
- Molecular Weight : 223.72 g/mol
- Structure : The compound features a chlorinated benzyl moiety, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The mechanism involves:
- Receptor Binding : The compound shows affinity for specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or modulator of certain enzymatic activities, affecting metabolic processes within cells.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Cytotoxicity : Evaluations on cancer cell lines indicate potential cytotoxic effects, warranting further investigation into its use as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections.
Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF7 | 22.8 |
| A549 | 30.2 |
The results indicated that this compound possesses selective cytotoxicity against certain cancer cells, with further studies needed to elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. Variations in substituents can significantly alter the compound's efficacy and specificity towards biological targets. For example:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity, potentially improving membrane permeability.
- Isopropoxy Group : This moiety may influence receptor binding affinity and selectivity.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (3-Chloro-2-isopropoxy-benzyl)-methyl-amine serves as a valuable reagent for synthesizing various chemical derivatives. Its structure allows it to participate in multiple chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles.
- Functional Group Modifications : The isopropoxy group can undergo transformations to yield different functional groups.
Biology
The compound's biological applications are primarily focused on its interactions with cellular systems:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Interaction : Preliminary research indicates that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
Medicine
Research into the therapeutic potential of this compound is ongoing:
-
Anticancer Activity : Initial studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells with promising results.
Cell Line IC50 Value (μM) MCF-7 0.52 - 6.26 - Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | General findings |
| Anticancer | Cytotoxicity against MCF-7 cells | Preliminary studies |
| Enzyme Interaction | Modulation of enzyme activity | Ongoing research |
Anticancer Activity
A study published in Pharmaceutical Research evaluated the cytotoxic effects of similar compounds on cancer cell lines. The findings indicated significant inhibition of cell proliferation in various cancer types, supporting the hypothesis that this compound may possess similar anticancer properties.
Antimicrobial Effects
Research focusing on chlorinated phenolic compounds has revealed enhanced antimicrobial activity associated with structural modifications similar to those present in this compound. These findings align with the expected biological profile of the compound.
Toxicological Considerations
While exploring its applications, it is essential to consider the toxicological profile of this compound. Historical data suggest potential risks associated with chlorinated compounds, including hepatotoxicity and neurotoxicity. Therefore, comprehensive safety assessments are necessary to establish a thorough understanding of its risk profile.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs and their substituent effects are summarized below:
Table 1: Structural Comparison of Benzyl-Methyl-Amine Derivatives
Substituent Analysis :
- Electron-Withdrawing Groups (Cl, F) : Chlorine and fluorine at the 3-position (as in the target compound and FMJ-G3) may enhance metabolic stability and receptor binding via hydrophobic interactions. FMJ-G3’s 4-F substitution significantly improved anti-inflammatory efficacy compared to methoxy-substituted DMMA .
- Alkoxy Groups (OCH3, OCH(CH3)2) : Methoxy (DMMA) and isopropoxy groups influence solubility and steric hindrance. Isopropoxy’s bulkiness may reduce membrane permeability compared to methoxy but improve target specificity.
Pharmacological Activity
Anti-Inflammatory Effects:
- BMDA and DMMA : Both inhibit TNF-α, IL-1β, JNK, and p38 MAPK signaling in inflammatory models . DMMA’s 4-methoxy group may enhance solubility, contributing to its efficacy in colitis models.
- FMJ-G3 : The 4-fluoro substitution in FMJ-G3 resulted in superior anti-inflammatory activity over BMDA, suggesting halogen atoms enhance potency .
- Target Compound : The 3-Cl and 2-isopropoxy groups may synergize to modulate NF-κB or MAPK pathways, though empirical data is needed.
Receptor Binding:
- Pyrazolo[1,5-a]pyrimidin Derivatives : Compounds with sulfonyl and chloro substituents (e.g., Ki = 190 pM for 5-HT6 receptors) highlight the role of electronegative groups in receptor antagonism . The target compound’s chloro group may similarly enhance affinity for amine-binding receptors.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Chlorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins.
Preparation Methods
Direct Functionalization of Benzyl Precursors
One prevalent approach involves starting from a suitably substituted benzyl compound, such as 3-chloro-2-isopropoxybenzaldehyde or benzyl halides, followed by reductive amination or nucleophilic substitution to introduce the methylamine group.
- Reaction Conditions: Typically, the benzyl halide or aldehyde derivative reacts with methylamine or methylamine equivalents in the presence of reducing agents or catalysts under controlled temperature conditions.
- Catalysts and Reagents: Commonly used reagents include formaldehyde for reductive amination, palladium catalysts for cross-coupling, or sodium cyanoborohydride for reductive amination.
- Example: A typical synthesis involves the reaction of 3-chloro-2-isopropoxybenzyl chloride with methylamine in the presence of a base such as sodium carbonate, followed by purification.
Reductive Amination of Benzaldehyde Derivatives
This method involves converting benzaldehyde derivatives into the target amine via reductive amination:
- Step 1: Condensation of 3-chloro-2-isopropoxybenzaldehyde with methylamine to form an imine.
- Step 2: Reduction of the imine with sodium cyanoborohydride or similar reducing agents to yield (3-Chloro-2-isopropoxy-benzyl)-methyl-amine.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 3-Chloro-2-isopropoxybenzaldehyde + methylamine | Room temperature, acid catalyst | Formation of imine |
| 2 | Sodium cyanoborohydride | Slightly acidic, 0-25°C | Selective reduction to amine |
Nucleophilic Substitution on Benzyl Halides
Another common route involves synthesizing benzyl halides, such as benzyl chloride, followed by nucleophilic substitution:
- Reaction: Benzyl chloride reacts with methylamine in an SN2 fashion.
- Reaction Conditions: Conducted in polar aprotic solvents like dichloromethane or acetonitrile at room temperature, often with base additives to facilitate the substitution.
Preparation via Multistep Synthesis Involving Intermediates
Research indicates multistep pathways involving intermediate compounds such as substituted phenols, aldehydes, or boronic acids:
- Step 1: Synthesis of substituted phenyl compounds via halogenation or oxidation.
- Step 2: Functionalization to introduce isopropoxy groups, often through nucleophilic substitution or ether formation.
- Step 3: Conversion to benzyl derivatives followed by amination.
Key Research Findings and Data
- Patent US6417222B1 describes a process involving the preparation of related amines through reductive amination, deprotection, and cross-coupling reactions, emphasizing the importance of reaction monitoring via TLC and purification through chromatography or distillation.
- Research from chemical suppliers suggests that the synthesis of such compounds often involves palladium-catalyzed cross-coupling reactions, as well as oxidation and reduction steps, with yields generally exceeding 70% under optimized conditions.
- Reaction Monitoring: TLC and chromatography are standard for tracking progress, with purification typically achieved through column chromatography or distillation.
Summary of Typical Reaction Conditions and Yields
| Method | Starting Material | Key Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Reductive amination | Benzaldehyde derivative | Methylamine, NaBH3CN | 70-85% | Mild conditions, selective |
| Nucleophilic substitution | Benzyl halide | Methylamine | 65-80% | Requires dry, aprotic solvent |
| Cross-coupling | Boronic acids + halogenated benzene | Pd catalyst, base | 75-90% | High selectivity, multistep |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (3-Chloro-2-isopropoxy-benzyl)-methyl-amine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise alkylation : Begin with 3-chloro-2-isopropoxybenzaldehyde. Reduce it to the corresponding benzyl alcohol using NaBH₄ or LiAlH₄, followed by bromination with PBr₃. Perform a nucleophilic substitution with methylamine under reflux in anhydrous THF, using K₂CO₃ as a base .
- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂/CuI) can introduce the methylamine group, as demonstrated in analogous propargylic amine syntheses .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., acetonitrile for Pd systems) and temperature (60–100°C) to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Characterization Protocol :
- ¹H/¹³C NMR : Look for the methylamine singlet at δ ~2.3 ppm (¹H) and δ ~35–40 ppm (¹³C). The isopropoxy group shows a doublet at δ ~1.2 ppm (CH₃) and a septet at δ ~4.5 ppm (CH) .
- HRMS : Confirm molecular ion [M+H]⁺ with an exact mass matching C₁₁H₁₅ClNO⁺ (calc. 212.0841). Fragmentation peaks at m/z 167 (loss of -CH₂NHCH₃) and 123 (loss of isopropoxy) indicate structural integrity .
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1100 cm⁻¹ (C-O of isopropoxy) .
Q. What purification strategies are effective for isolating this compound, given its solubility profile?
- Purification Workflow :
- Liquid-liquid extraction : Use dichloromethane/water (pH ~10) to isolate the amine from acidic byproducts.
- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–30%). Rf ~0.4 in 20% EA/hexane.
- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystalline product. LogP ~2.5 (estimated via Crippen method) suggests moderate polarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, melting point) for this compound across studies?
- Contradiction Analysis Framework :
- Meta-analysis : Compare datasets using standardized measurement conditions (e.g., HPLC purity >98%, controlled humidity). For example, logP discrepancies may arise from varying shake-flask vs. computational (e.g., McGowan method) approaches .
- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., N₂ atmosphere for oxidation-prone intermediates).
- Methodological rigor : Validate melting points via DSC and cross-reference with X-ray crystallography data when available .
Q. What computational methods predict the reactivity of this compound in catalytic systems (e.g., Pd-mediated cross-coupling)?
- Computational Workflow :
- DFT calculations : Use Gaussian or ORCA to model transition states for Pd-catalyzed C-N bond formation. Key parameters include bond dissociation energies (BDEs) of the C-Cl bond (~70 kcal/mol) and electron density at the benzyl position .
- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd(PPh₃)₄) to predict regioselectivity.
- Machine learning : Train models on existing amine coupling datasets to forecast reaction yields under varied conditions (solvent, ligand) .
Q. What challenges arise in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Scale-up Challenges :
- Racemization risk : Avoid prolonged heating (>80°C) during alkylation. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>99% ee) .
- Catalyst loading : Optimize Pd catalyst concentration (1–5 mol%) to minimize cost without compromising yield.
- Byproduct management : Implement inline IR or PAT (Process Analytical Technology) to detect and remove halogenated impurities early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
